molecular formula C20H21F3N4O2 B10932792 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide

3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide

Cat. No.: B10932792
M. Wt: 406.4 g/mol
InChI Key: MPMBSHNYQVIEEW-UHFFFAOYSA-N
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Description

3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a difluoromethyl group, and a fluoro-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and coupling with the fluoro-methylphenyl group. Common reagents used in these reactions include various halogenating agents, organometallic reagents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-chloro-4-methylphenyl)propanamide
  • 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-bromo-4-methylphenyl)propanamide

Uniqueness

The uniqueness of 3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide lies in its specific combination of functional groups and structural features. The presence of both difluoromethyl and fluoro-methylphenyl groups imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluoro-4-methylphenyl)propanamide

InChI

InChI=1S/C20H21F3N4O2/c1-11(2)27-10-15-14(19(22)23)9-18(29)26(20(15)25-27)7-6-17(28)24-13-5-4-12(3)16(21)8-13/h4-5,8-11,19H,6-7H2,1-3H3,(H,24,28)

InChI Key

MPMBSHNYQVIEEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C(C)C)C(F)F)F

Origin of Product

United States

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